(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone

Catalog No.
S934497
CAS No.
2098076-92-5
M.F
C12H22N2O3
M. Wt
242.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl...

CAS Number

2098076-92-5

Product Name

(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone

IUPAC Name

(3-ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-4-ylmethanone

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

InChI

InChI=1S/C12H22N2O3/c1-2-17-11-8-14(7-10(11)15)12(16)9-3-5-13-6-4-9/h9-11,13,15H,2-8H2,1H3

InChI Key

WEAQTXNXMBPMOA-UHFFFAOYSA-N

SMILES

CCOC1CN(CC1O)C(=O)C2CCNCC2

Canonical SMILES

CCOC1CN(CC1O)C(=O)C2CCNCC2

One source, a product specification sheet from Biosynth, lists (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone as a research product (). This suggests that the compound may be of interest to researchers in various fields, but the specific applications are not currently known.

Future Research Potential:

The structure of (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone incorporates several functional groups that are commonly found in biologically active molecules. These include:

  • Hydroxy group (OH): Can participate in hydrogen bonding and interact with other molecules.
  • Ethoxy group (OCH2CH3): Can influence the lipophilicity (fat solubility) of the molecule.
  • Piperidinyl group: Found in many drugs and can interact with receptors in the body.
  • Pyrrolidinyl group: Also found in some bioactive molecules.

The compound (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone is a complex organic molecule featuring a pyrrolidine ring and a piperidine moiety. Its structure includes an ethoxy group and a hydroxyl group, contributing to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles, which are often studied for their pharmacological properties due to their ability to interact with various biological targets.

Involving this compound can be categorized into several types, including:

  • Group Transfer Reactions: These reactions involve the transfer of functional groups from one molecule to another, which is crucial for metabolic processes.
  • Hydrolysis Reactions: The compound may undergo hydrolysis in the presence of water, leading to the formation of more reactive species.
  • Oxidation-Reduction Reactions: These reactions can alter the oxidation state of the nitrogen atoms in the compound, impacting its reactivity and interaction with biological targets.

Understanding these reactions is essential for predicting how the compound behaves in different biological environments.

The biological activity of (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone has been explored through various studies. It is believed to exhibit potential therapeutic effects, possibly acting on neurotransmitter systems due to its structural similarity to known psychoactive compounds. Computer-aided predictions suggest that it may interact with receptors involved in neurological functions, though empirical studies are necessary to confirm these predictions .

The synthesis of (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone can be achieved through several methods:

  • Multi-step Synthesis: This involves the sequential reaction of starting materials, including pyrrolidine and piperidine derivatives, followed by functionalization steps to introduce the ethoxy and hydroxyl groups.
  • One-Pot Reactions: Recent advancements in synthetic chemistry allow for one-pot reactions that can streamline the synthesis process, reducing time and improving yields.
  • Catalytic Methods: Utilizing catalysts can enhance reaction rates and selectivity during the synthesis process.

Each method has its advantages depending on the desired yield and purity of the final product.

The potential applications of (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone span various fields:

  • Pharmaceutical Development: Due to its predicted biological activity, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Research: Its unique structure makes it a valuable subject for studies on structure-activity relationships in medicinal chemistry.
  • Biochemical Probes: The compound could be used as a probe in studies investigating receptor interactions or enzyme activities.

Interaction studies are crucial for understanding how (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone affects biological systems. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Investigations: Determining how the compound exerts its effects at the molecular level.
  • Toxicity Evaluations: Understanding potential side effects or toxicological profiles through in vitro and in vivo studies.

Such studies are essential for advancing this compound's development into therapeutic applications.

Several compounds share structural features with (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone, making them relevant for comparison:

Compound NameStructural FeaturesBiological Activity
2-MethylpyrrolidineMethyl group on pyrrolidineNeuroprotective properties
1-(Piperidin-4-yl)-2-propanonePiperidine ring with ketoneAnalgesic effects
3-Hydroxy-N-(piperidin-4-yl)butanamideHydroxyl group with piperidineAntidepressant activity
5-Ethoxypyrimidin-2(1H)-oneEthoxy group on pyrimidineAntiviral properties

These compounds highlight the diversity within nitrogen-containing heterocycles and underscore the unique characteristics of (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone, particularly its specific combination of ethoxy and hydroxyl functionalities that may enhance its biological activity compared to others.

XLogP3

-0.8

Dates

Last modified: 08-16-2023

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